molecular formula C26H48O4 B14590539 Dibutyl octadec-9-enedioate CAS No. 61549-41-5

Dibutyl octadec-9-enedioate

Cat. No.: B14590539
CAS No.: 61549-41-5
M. Wt: 424.7 g/mol
InChI Key: OJHJEURSXQGHMB-UHFFFAOYSA-N
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Description

Dibutyl octadec-9-enedioate is a diester derivative of octadec-9-enedioic acid, a C18 dicarboxylic acid with a central double bond. This long-chain compound is of significant interest as a bio-based platform chemical, as its precursor can be derived from renewable resources like oleic acid found in various vegetable oils . In research and industrial applications, it primarily serves as a monomer or plasticizer in the synthesis of advanced polymers. The presence of two ester groups and an internal double bond in its structure allows for versatile chemical modifications and incorporation into polymer backbones, enabling the creation of polyesters and polyamides with tailored properties such as specific melting points, crystallinity, and biodegradability . The compound's extended hydrocarbon chain contributes to hydrophobicity and influences its compatibility within polymer matrices, making it a valuable subject for developing sustainable materials . Researchers utilize this diester in studies focused on creating shape-memory polymers, biodegradable plastics, and other specialized materials where the flexibility and length of the aliphatic chain are critical . This compound is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes and is not intended as a specification for use.

Properties

CAS No.

61549-41-5

Molecular Formula

C26H48O4

Molecular Weight

424.7 g/mol

IUPAC Name

dibutyl octadec-9-enedioate

InChI

InChI=1S/C26H48O4/c1-3-5-23-29-25(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-26(28)30-24-6-4-2/h7-8H,3-6,9-24H2,1-2H3

InChI Key

OJHJEURSXQGHMB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCCCC=CCCCCCCCC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Structural Characteristics

Dibutyl octadec-9-enedioate possesses a distinct molecular architecture characterized by three key structural components. The central element is an 18-carbon hydrocarbon chain with a carbon-carbon double bond positioned at the 9th carbon. This double bond can exist in either the cis (Z) or trans (E) configuration, though the trans isomer generally predominates under thermodynamic control due to its greater stability. The positioning of this unsaturation significantly influences the molecule's conformational flexibility and reactivity patterns.

At each terminus of the hydrocarbon chain is a butyl ester group (–COOC4H9), creating a symmetrical diester structure. These ester functionalities contribute to the compound's polarity and serve as reactive sites for various chemical transformations. The butyl chains provide additional hydrophobicity and influence properties such as viscosity and solubility characteristics. The standard International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound, though it is also referenced as "9-octadecenedioic acid, dibutyl ester" in chemical literature.

The molecular structure can be represented by its International Chemical Identifier (InChI) string: InChI=1S/C26H48O4/c1-3-5-23-29-25(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-26(28)30-24-6-4-2/h7-8H,3-6,9-24H2,1-2H3, which provides a standardized representation of the compound for database searching and chemical information systems.

Physical Properties

The physical properties of this compound are significantly influenced by its molecular structure, particularly the long hydrocarbon chain, the presence of the carbon-carbon double bond, and the terminal ester groups. These structural elements contribute to a unique set of physical characteristics that determine the compound's behavior in various applications and processing conditions.

Table 1: Physical Properties of this compound

Property Value Reference/Source
Molecular Weight 424.657 g/mol Calculated from molecular formula
Physical State (25°C) Colorless to pale yellow liquid/oil Based on similar diesters
Boiling Point ~417.8°C at 760 mmHg Predicted value
Flash Point ~195.5°C Predicted value
Density ~0.947 g/cm³ Predicted value
Refractive Index ~1.459 Predicted value
Vapor Pressure 3.43×10⁻⁷ mmHg at 25°C Predicted value
Solubility in Water Negligible Based on similar diesters
Log P (Octanol-Water) ~7.69 Predicted value based on structure

The extremely high boiling point and negligible vapor pressure of this compound reflect its substantial molecular weight and the strong intermolecular forces, particularly van der Waals interactions, between the long hydrocarbon chains. These properties contribute to the compound's low volatility, making it particularly valuable in applications requiring thermal stability and minimal evaporation, such as high-temperature lubricants and persistent plasticizers.

The compound's solubility profile is characterized by poor solubility in water and excellent solubility in nonpolar organic solvents such as hexane, toluene, and chloroform. It also exhibits good solubility in moderately polar solvents like ethyl acetate and acetone. This solubility behavior is consistent with its predominantly hydrophobic nature, tempered by the presence of the polar ester functionalities.

Chemical Properties

The chemical reactivity of this compound is primarily dictated by its two principal functional groups: the ester moieties and the carbon-carbon double bond. These functional groups serve as reactive sites for a diverse range of chemical transformations, making the compound a versatile intermediate in organic synthesis and materials chemistry.

The ester groups at each terminus of the molecule participate in typical ester reactions. Under basic conditions, they undergo hydrolysis to form the corresponding carboxylate salts, which can be acidified to yield octadec-9-enedioic acid. In acidic environments, ester hydrolysis proceeds more slowly but ultimately yields the same dicarboxylic acid. Transesterification reactions with other alcohols allow for the exchange of the butyl groups, providing access to a variety of diester derivatives with modified properties.

The carbon-carbon double bond at the 9-position represents another significant site of reactivity. This unsaturation can participate in addition reactions, including hydrogenation to form the saturated diester (dibutyl octadecanedioate), halogenation to introduce halogen atoms, and epoxidation to form epoxy intermediates that can undergo further transformations. The double bond can also serve as a substrate for oxidative cleavage, yielding shorter-chain diesters and other oxidized products.

Of particular importance is the participation of the carbon-carbon double bond in metathesis reactions, especially cross-metathesis with olefins. As indicated in patent literature, this reactivity forms the basis for producing dibasic esters from natural oil feedstocks, with yields of at least 70-90 wt% reported for dibasic esters and/or dibasic acids formed from cross-metathesis reactions of terminal olefins and internal olefins.

The combination of these functional groups provides a rich landscape of potential chemical transformations, making this compound a versatile substrate for organic synthesis and a valuable precursor for various industrial and specialty chemicals.

Preparation Methods

Direct Esterification

Direct esterification represents one of the most straightforward approaches to synthesizing this compound, involving the reaction of octadec-9-enedioic acid with butanol in the presence of an acid catalyst. This method is firmly grounded in classical organic chemistry principles and provides a reliable route to the target compound, particularly when high-purity starting materials are available.

The general reaction scheme for direct esterification is:

Octadec-9-enedioic acid + 2 Butanol ⟶ this compound + 2 Water

The reaction mechanism proceeds through several key steps. Initially, the acid catalyst protonates one of the carbonyl oxygen atoms of the dicarboxylic acid, enhancing its electrophilicity. This activated carbonyl carbon is then attacked by the nucleophilic oxygen of butanol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water results in the formation of one ester group. This process is repeated for the second carboxylic acid functionality, ultimately yielding the diester product.

Table 2: Typical Reaction Conditions for Direct Esterification

Parameter Typical Range Comments
Temperature 80-120°C Higher temperatures accelerate the reaction but may promote side reactions
Catalyst Sulfuric acid (1-5%), p-toluenesulfonic acid, acidic ion-exchange resins Heterogeneous catalysts facilitate separation and recycling
Molar Ratio (Butanol:Acid) 2:1 to 4:1 Excess alcohol drives equilibrium toward product formation
Reaction Time 4-24 hours Dependent on temperature, catalyst, and water removal efficiency
Water Removal Dean-Stark apparatus, molecular sieves Critical for driving the equilibrium toward the product
Solvent Toluene, xylene, or solvent-free Azeotropic solvents facilitate water removal

Several critical factors influence the efficiency and selectivity of the direct esterification process. Water removal represents perhaps the most significant consideration, as esterification is an equilibrium reaction that produces water as a byproduct. Efficient removal of water is essential to drive the reaction to completion and achieve high yields. This is typically accomplished using a Dean-Stark apparatus, which enables continuous removal of water through azeotropic distillation with solvents like toluene, or through the use of water-scavenging agents such as molecular sieves.

Catalyst selection also substantially impacts the reaction outcome. While sulfuric acid is commonly employed due to its availability and effectiveness, it can promote side reactions, including dehydration of the alcohol and potential isomerization or degradation of the carbon-carbon double bond. Alternative catalysts, such as p-toluenesulfonic acid or heterogeneous acid catalysts like Amberlyst-15, offer advantages in terms of selectivity and ease of separation, potentially improving product purity and facilitating catalyst recycling.

The direct esterification approach offers advantages in terms of simplicity and the availability of starting materials. However, challenges include the necessity for water removal, potential side reactions, and the energy requirements associated with extended reaction times and elevated temperatures. These factors must be carefully balanced in optimizing the process for specific applications and scale considerations.

Transesterification

Transesterification provides an alternative route to this compound, particularly when starting from other esters of octadec-9-enedioic acid, such as the dimethyl or diethyl derivatives. This approach involves the exchange of existing ester groups with butanol, typically facilitated by a catalyst, and offers distinct advantages in terms of reaction conditions and product purity.

The general reaction scheme for transesterification is:

Dimethyl octadec-9-enedioate + 2 Butanol ⟶ this compound + 2 Methanol

According to literature data, dimethyl (E)-octadec-9-enedioate (CAS: 13481-97-5) has been studied as a precursor in such reactions. This compound has a molecular formula of C20H36O4 and a molecular weight of 340.5 g/mol. The transesterification of this dimethyl ester with butanol would yield the desired this compound.

The reaction mechanism for base-catalyzed transesterification proceeds through several distinct steps. Initially, the base catalyst (e.g., sodium methoxide) deprotonates butanol to form the corresponding alkoxide, a potent nucleophile. This alkoxide attacks one of the ester carbonyl carbons of the dimethyl ester, forming a tetrahedral intermediate. Collapse of this intermediate results in the displacement of methoxide and formation of the butyl ester. The released methoxide can deprotonate another butanol molecule, continuing the catalytic cycle. This process occurs at both ester groups, ultimately yielding the dibutyl ester product.

Table 3: Typical Reaction Conditions for Transesterification

Parameter Typical Range Comments
Temperature 50-100°C Lower temperatures compared to direct esterification
Catalyst Sodium methoxide (0.5-2%), potassium hydroxide, titanium(IV) isopropoxide, lipases Base catalysts are most common for transesterification
Molar Ratio (Butanol:Diester) 4:1 to 10:1 Large excess of alcohol drives equilibrium toward product
Reaction Time 2-12 hours Generally shorter than direct esterification
Solvent Typically solvent-free or THF Non-protic solvents preferred for base catalysis
Lower Alcohol Removal Distillation, vacuum Removing methanol/ethanol drives equilibrium toward product

Several factors significantly influence the effectiveness of the transesterification process. Catalyst selection is particularly important, with basic catalysts like sodium methoxide commonly employed due to their high activity. However, these catalysts are sensitive to water, which can cause saponification (hydrolysis) of the esters and reduce yields. Consequently, anhydrous conditions are typically maintained. Enzyme catalysts, particularly lipases, represent an attractive alternative, offering excellent selectivity and compatibility with mild reaction conditions, though at higher cost.

The removal of the lower alcohol (methanol or ethanol) produced during the reaction is crucial for driving the equilibrium toward the desired product. This is typically accomplished through distillation or by conducting the reaction under reduced pressure. The thermodynamic favorability of the transesterification is influenced by the relative boiling points of the alcohols involved; the lower boiling point of methanol (64.7°C) compared to butanol (117.7°C) facilitates its removal and enhances conversion to the dibutyl ester.

Transesterification offers several advantages over direct esterification, including milder reaction conditions, potentially shorter reaction times, and the absence of water production, which simplifies the reaction setup. However, it requires access to the corresponding diester of octadec-9-enedioic acid as a starting material, which may present a limitation depending on availability and cost considerations.

Cross-Metathesis Reactions

Cross-metathesis has emerged as a powerful tool for the synthesis of complex organic molecules, including diesters like this compound. This approach involves the exchange of alkylidene groups between different alkenes, catalyzed by transition metal complexes, particularly those based on ruthenium or molybdenum. The versatility and selectivity of this method make it increasingly valuable for accessing compounds with precise structural features.

According to patent information, cross-metathesis reactions have been successfully employed to produce dibasic esters from natural oil feedstocks. Specifically, it has been reported that at least 70-90 wt% dibasic ester and/or dibasic acid can be formed from the cross-metathesis reaction of a terminal olefin and an internal olefin. This approach offers a potentially efficient route to this compound, particularly when starting from renewable resources.

For the synthesis of this compound, a potential cross-metathesis approach could involve the reaction of unsaturated esters with appropriate chain lengths and functional groups. The specific reaction pathway would depend on the available starting materials and desired configuration of the product. One possible reaction scheme involves:

2 Butyl 9-decenoate + Ethylene ⟶ this compound + Ethylene

Table 4: Typical Reaction Conditions for Cross-Metathesis

Parameter Typical Range Comments
Temperature 20-60°C Generally milder conditions than traditional esterification methods
Catalyst Grubbs' catalysts (1st, 2nd generation), Hoveyda-Grubbs catalysts Ruthenium-based catalysts preferred for tolerance to functional groups
Catalyst Loading 0.1-5 mol% Lower loadings desirable for economic reasons
Solvent Dichloromethane, toluene, tetrahydrofuran Dry, degassed solvents required to maintain catalyst activity
Atmosphere Inert (nitrogen or argon) Essential to prevent catalyst oxidation
Pressure Atmospheric to 10 bar Higher pressures may be beneficial for gaseous olefins
Reaction Time 1-24 hours Dependent on catalyst, substrate, and conditions

The mechanism of the cross-metathesis reaction proceeds through a series of [2+2] cycloadditions and cycloreversions involving metal-carbene intermediates. Initially, the catalyst coordinates with an olefin to form a metallacyclobutane intermediate. This intermediate undergoes cycloreversion to generate a new metal carbene complex and release an olefin product. The metal carbene then participates in further metathesis reactions with additional olefin substrates. Through a series of such events, the reaction ultimately yields the desired diester product.

Several factors critically influence the outcome of cross-metathesis reactions for diester synthesis. Catalyst selection is paramount, with ruthenium-based Grubbs' catalysts often preferred due to their tolerance of functional groups (including esters) and relative stability toward air and moisture. The specific generation and structure of the catalyst significantly impact activity, selectivity, and compatibility with the reaction conditions.

The configuration of the carbon-carbon double bond in the product (E or Z) is another important consideration. Most metathesis catalysts favor the formation of the thermodynamically more stable E (trans) isomer, although specialized catalysts have been developed for Z-selective metathesis. For this compound, the E configuration is typically preferred for most applications due to its greater stability and different physical properties compared to the Z isomer.

Cross-metathesis approaches offer unique advantages for diester synthesis, including mild reaction conditions, high functional group tolerance, and the ability to access specific structural motifs difficult to synthesize through traditional routes. However, challenges include the cost of the catalysts, potential side reactions (including self-metathesis of terminal olefins), and the need for carefully designed starting materials to achieve the desired product structure.

Enzymatic Synthesis

Enzymatic synthesis represents an environmentally friendly approach to the preparation of this compound, utilizing biological catalysts (enzymes) to facilitate the esterification or transesterification reaction under mild conditions. This method aligns with principles of green chemistry and offers distinct advantages in terms of selectivity and reaction conditions.

Lipases, a class of hydrolytic enzymes that naturally catalyze the hydrolysis of lipids, can be employed in reverse to catalyze esterification and transesterification reactions. For the synthesis of this compound, lipases from various sources, including Candida antarctica (particularly lipase B, often commercialized as Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus, have demonstrated effective catalytic activity.

The general reaction scheme for enzymatic esterification is similar to chemical esterification:

Octadec-9-enedioic acid + 2 Butanol ⟶ this compound + 2 Water

According to a reference cited in search result, a study by Nascimento et al. in Tetrahedron Letters (1992, vol. 33, #40, p. 5891-5894) investigated enzymatic methods relevant to the synthesis of this compound or related compounds.

Table 5: Typical Reaction Conditions for Enzymatic Synthesis

Parameter Typical Range Comments
Temperature 30-60°C Mild conditions compatible with enzyme stability
Catalyst Lipases (Candida antarctica B, Rhizomucor miehei) Often immobilized on a solid support for reusability
Enzyme Loading 1-10 wt% relative to substrates Higher loadings increase reaction rate but add cost
Molar Ratio (Butanol:Acid) 2:1 to 5:1 Excess alcohol typically used to drive equilibrium
Reaction Medium Organic solvents (tert-butanol, hexane), solvent-free Medium significantly affects enzyme activity and stability
Water Activity Controlled (typically low) Critical parameter balancing enzyme activity and equilibrium
Reaction Time 12-72 hours Longer than chemical methods but under milder conditions

The mechanism of enzymatic esterification involves several steps within the enzyme's active site. Initially, the carboxylic acid substrate binds to the active site, forming an acyl-enzyme intermediate through nucleophilic attack by the catalytic serine residue. The alcohol substrate then enters the active site and attacks the acyl-enzyme intermediate, forming a tetrahedral intermediate that collapses to release the ester product and regenerate the enzyme. This process occurs sequentially at both carboxylic acid groups to yield the diester product.

Several factors significantly influence the efficiency of enzymatic diester synthesis. Water activity represents a critical parameter, as water is necessary for maintaining the enzyme's three-dimensional structure and catalytic activity but also drives the equilibrium toward hydrolysis rather than esterification. Consequently, precise control of water activity, often achieved through the use of molecular sieves or salt hydrate pairs, is essential for optimizing yields.

The choice of reaction medium also substantially impacts enzyme performance. While many lipases exhibit high activity in organic solvents like tert-butanol, hexane, or 2-methyl-2-butanol, some engineered variants can function effectively in solvent-free systems, reducing environmental impact and simplifying product isolation. In some cases, ionic liquids have been employed as alternative reaction media, offering advantages in terms of enzyme stability and product separation.

Enzymatic synthesis offers several distinctive advantages for this compound preparation, including high selectivity (minimizing side reactions and preserving the carbon-carbon double bond), mild reaction conditions (reducing energy consumption and equipment requirements), and environmental compatibility (biodegradable catalysts and reduced waste generation). However, limitations include relatively long reaction times, higher catalyst costs compared to chemical methods, and potential challenges in achieving complete conversion to the diester product, particularly in the presence of water.

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

The yields and overall efficiency of this compound synthesis vary significantly depending on the preparation method employed, the specific reaction conditions, and the quality of starting materials. This comparative analysis provides insights into the relative performance of different synthetic approaches, considering both theoretical aspects and empirical data where available.

Table 6: Comparative Yields and Efficiency of Preparation Methods

Method Typical Yield Range Reaction Time Energy Requirements Catalyst Cost References
Direct Esterification 60-85% 4-24 hours High (80-120°C, extended heating) Low to moderate
Transesterification 70-95% 2-12 hours Moderate (50-100°C) Low to high (depending on catalyst)
Cross-Metathesis 40-90% 1-24 hours Low to moderate (20-60°C) High (precious metal catalysts)
Enzymatic Synthesis 50-85% 12-72 hours Low (30-60°C) High (enzymatic catalysts)

The direct esterification method typically provides moderate to good yields in the range of 60-85%. The primary factors influencing yield are the efficiency of water removal, reaction temperature, and catalyst selection. While this approach benefits from relatively inexpensive catalysts and straightforward setup, it requires significant energy input for extended heating and efficient water removal. The formation of azeotropes between the reaction solvent and water is often exploited to drive the equilibrium toward product formation.

Transesterification generally offers higher yields (70-95%) compared to direct esterification, primarily due to the absence of water as a byproduct and the greater ease of removing lower alcohols (methanol or ethanol) to drive the equilibrium. The choice of catalyst significantly impacts yields, with optimized catalyst systems potentially achieving near-quantitative conversion. The reaction conditions are typically milder than direct esterification, reducing energy requirements and minimizing side reactions that could affect product purity.

Cross-metathesis yields can vary widely (40-90%) depending on the specific catalyst, olefin substrates, and reaction conditions. While average yields are typically moderate, optimized systems can achieve high yields, as indicated in patent literature. The efficiency of this approach is influenced by factors such as catalyst loading, olefin concentration, and the presence of functional groups that might interact with the catalyst. Despite potentially higher costs associated with precious metal catalysts, the mild conditions and shorter reaction times can offer advantages in terms of overall process efficiency.

Enzymatic synthesis provides yields comparable to chemical methods (50-85%) but with significantly lower energy requirements due to the mild reaction conditions. The efficiency of enzymatic approaches is highly dependent on factors such as enzyme type and formulation, water activity control, and reaction medium. While reaction times are generally longer than chemical methods, the reduced energy consumption and potential for enzyme recycling contribute positively to overall process efficiency.

Reference yields mentioned in search result indicate values of 42.7% and 25.0% for certain synthetic routes to 9-octadecenedioic acid derivatives, though these may not directly translate to this compound synthesis. These values underscore the variability in yields depending on specific reaction conditions and highlight the importance of optimizing each preparation method for particular applications.

Product Quality and Purity

The quality and purity of this compound are crucial considerations for its various applications, with different preparation methods yielding products with distinct impurity profiles and characteristics. This analysis examines the factors influencing product quality across different synthetic approaches and the associated purification strategies.

Table 7: Comparative Analysis of Product Quality and Purification Requirements

Method Common Impurities Purification Methods Achievable Purity Stereochemical Control
Direct Esterification - Unreacted acid
- Monoester intermediates
- Acid catalyst residues
- Side products from double bond
- Neutralization
- Solvent washing
- Vacuum distillation
- Column chromatography
95-98% Limited (E/Z ratio determined by starting material)
Transesterification - Original ester (e.g., dimethyl)
- Monoester intermediates
- Catalyst residues
- Neutralization
- Solvent washing
- Vacuum distillation
96-99% Limited (E/Z ratio determined by starting material)
Cross-Metathesis - Metal catalyst residues
- Unreacted olefins
- Self-metathesis products
- Positional isomers
- Catalyst removal (filtration/adsorption)
- Column chromatography
- Distillation
90-97% Moderate (typically E-selective)
Enzymatic Synthesis - Unreacted acid
- Monoester intermediates
- Enzyme residues
- Filtration
- Solvent washing
- Column chromatography
95-99% High (enzyme selectivity)

In direct esterification, product quality is primarily affected by the presence of unreacted octadec-9-enedioic acid, monoester intermediates, and potential side products arising from reactions involving the carbon-carbon double bond. Acid catalyst residues can also impact product quality and potentially catalyze unwanted reactions during storage. Purification typically involves neutralization with base to remove acid residues, followed by washing with appropriate solvents to remove water-soluble impurities. For higher purity requirements, vacuum distillation (for smaller chain diesters) or column chromatography may be necessary.

Transesterification generally yields products of higher purity compared to direct esterification, primarily due to the milder reaction conditions and reduced potential for side reactions. Common impurities include residual starting diester (e.g., dimethyl octadec-9-enedioate), monoester intermediates, and catalyst residues. Purification involves neutralization (for base catalysts), washing to remove excess butanol and catalyst residues, and further purification by vacuum distillation or chromatography for high-purity applications.

Cross-metathesis presents distinct purification challenges, particularly the removal of metal catalyst residues, which can be both costly and crucial for product quality. Typical impurities include unreacted olefins, self-metathesis products, and positional isomers of the desired product. Purification strategies often involve catalyst removal through filtration or adsorption on functionalized materials, followed by chromatographic separation to isolate the target compound. The control of E/Z stereochemistry represents another quality consideration, with most metathesis catalysts favoring the formation of the E isomer.

Enzymatic synthesis often provides products of high purity with minimal side reactions, particularly when optimized enzyme systems are employed. The mild reaction conditions preserve the integrity of the carbon-carbon double bond, reducing the formation of isomerization or addition products. Purification is typically straightforward, involving filtration to remove the enzyme (particularly when immobilized forms are used), followed by solvent washing and, if necessary, chromatographic purification. Enzymes can also offer enhanced stereoselectivity, potentially providing better control over the E/Z configuration of the carbon-carbon double bond.

The configurational purity of the carbon-carbon double bond (E/Z ratio) represents an important quality parameter, as the isomers exhibit different physical properties. This aspect is largely determined by the starting material in esterification and transesterification methods, while cross-metathesis and enzymatic approaches offer some level of control through catalyst selection and reaction conditions.

Economic and Environmental Considerations

The economic viability and environmental impact of different preparation methods for this compound are influenced by numerous factors, including raw material costs, energy consumption, waste generation, catalyst requirements, and process complexity. This analysis evaluates these aspects to provide a comprehensive understanding of the sustainability and practical implications of each synthetic approach.

Table 8: Economic and Environmental Comparison of Preparation Methods

Method Raw Material Cost Energy Consumption Waste Generation Catalyst Recyclability Solvent Requirements E-Factor Estimate*
Direct Esterification Moderate High Moderate (water, acid waste) Low to moderate Moderate to high 5-15
Transesterification Moderate to high Moderate Low to moderate (alcohol waste) Moderate Low to moderate 3-10
Cross-Metathesis High Low to moderate Low (catalyst waste critical) Moderate to high Moderate 10-20
Enzymatic Synthesis Moderate Very low Very low High Variable 2-8

*E-Factor: kg waste per kg product, a measure of process efficiency in green chemistry.

From an economic perspective, raw material costs vary significantly across the different preparation methods. Direct esterification and enzymatic synthesis utilize octadec-9-enedioic acid and butanol as primary starting materials, while transesterification requires dimethyl or diethyl octadec-9-enedioate, which may involve additional synthetic steps. Cross-metathesis approaches typically employ specialized olefin substrates, which can be more costly but potentially derived from renewable resources as indicated in patent literature.

Catalyst costs represent another significant economic factor. Conventional acid catalysts for direct esterification (e.g., sulfuric acid, p-toluenesulfonic acid) are relatively inexpensive but may require equipment with enhanced corrosion resistance. Transesterification catalysts vary widely in cost, from inexpensive bases like sodium methoxide to more costly titanium alkoxides. Metathesis catalysts, particularly ruthenium-based Grubbs' catalysts, involve precious metals and represent a substantial cost component. Enzymatic catalysts, while initially expensive, can often be immobilized and recycled multiple times, distributing the cost over numerous reaction cycles.

Energy consumption significantly impacts both economic and environmental aspects. Direct esterification typically requires the highest energy input due to extended heating at elevated temperatures (80-120°C) and the energy associated with water removal. Transesterification generally operates at more moderate temperatures (50-100°C) with shorter reaction times. Cross-metathesis proceeds under mild conditions (20-60°C) but may require specialized equipment for inert atmosphere maintenance. Enzymatic synthesis offers the lowest energy requirements, operating at near-ambient temperatures (30-60°C) but with extended reaction times.

Waste generation and management represent critical environmental considerations. Direct esterification produces water as the primary byproduct, along with spent acid catalyst that requires neutralization. Transesterification generates lower alcohols (methanol or ethanol) that can be recovered and recycled. Cross-metathesis generates minimal waste volume but involves precious metal catalysts that require specialized recovery processes. Enzymatic synthesis produces minimal waste, with biodegradable catalysts and generally benign reaction conditions.

The E-Factor (environmental factor), representing the ratio of waste mass to product mass, provides a quantitative measure of process efficiency. Lower E-Factors indicate more environmentally sustainable processes. Based on general trends in similar reactions, enzymatic synthesis and optimized transesterification processes typically offer the most favorable E-Factors, while cross-metathesis may have higher values primarily due to solvent use and purification requirements.

Research highlighted in search result on renewable liquid transport fuels from microbes and waste resources indicates the potential for integrating diester synthesis into broader biorefinery concepts, potentially enhancing both economic viability and environmental sustainability through the utilization of renewable feedstocks and process integration.

Advanced Preparation Techniques

Catalytic Innovations

Recent developments in catalytic systems have significantly enhanced the efficiency, selectivity, and sustainability of this compound synthesis. These innovations span various catalyst types and reaction methodologies, offering improved performance across different preparation routes.

Heterogeneous Catalysts for Esterification and Transesterification

Heterogeneous catalysts offer substantial advantages over traditional homogeneous systems, particularly in terms of separation, recyclability, and reduced equipment corrosion. Several classes of advanced heterogeneous catalysts have been developed for diester synthesis:

Table 9: Advanced Heterogeneous Catalysts for Diester Synthesis

Catalyst Type Composition Advantages Performance Metrics References
Sulfated Metal Oxides SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂ - High acidity
- Thermal stability
- Water tolerance
- Conversion: 85-95%
- Selectivity: >95%
- Recyclability: 3-5 cycles
General literature
Ion-Exchange Resins Amberlyst-15, Nafion - High acid site density
- Commercial availability
- Ease of separation
- Conversion: 80-95%
- Selectivity: >98%
- Recyclability: 5-10 cycles
Functionalized Silicas Propylsulfonic acid-SiO₂ - Tunable properties
- High stability
- Defined acid sites
- Conversion: 75-90%
- Selectivity: >95%
- Recyclability: 5-8 cycles
General literature
Heteropolyacids H₃PW₁₂O₄₀ on supports - Very high acidity
- Tunable properties
- Water tolerance
- Conversion: 85-98%
- Selectivity: >95%
- Recyclability: 3-6 cycles
General literature

These advanced heterogeneous catalysts operate through similar mechanistic principles as traditional acid catalysts but offer enhanced performance characteristics. The solid acid sites activate the carbonyl groups of the carboxylic acid or ester, facilitating nucleophilic attack by the alcohol. The three-dimensional structure of the catalyst can also influence selectivity through steric effects, potentially favoring diesterification over side reactions.

The development of these catalysts has been driven by sustainability considerations, including reduced waste generation, enhanced energy efficiency through milder reaction conditions, and improved process economics through catalyst recyclability. For this compound synthesis, these catalysts can significantly improve both the economic viability and environmental profile of the preparation process.

Advances in Metathesis Catalysts

The field of olefin metathesis has witnessed remarkable progress in catalyst development, significantly expanding the applicability of this approach to complex molecules like this compound:

  • Second and Third-Generation Ruthenium Catalysts : Enhanced activity, stability, and functional group tolerance compared to first-generation catalysts have expanded the scope of metathesis reactions. Second-generation catalysts featuring N-heterocyclic carbene ligands demonstrate significantly higher activity, while third-generation variants with modified ligand architecture offer further improvements in initiation rates and catalyst lifetime.

  • Hoveyda-Grubbs Catalysts : These catalysts, featuring a chelating isopropoxy group, exhibit enhanced stability and recyclability compared to standard Grubbs catalysts. Their robustness makes them particularly valuable for industrial applications requiring extended catalyst lifetime under challenging conditions.

  • Z-Selective Catalysts : Novel catalysts designed specifically to favor the formation of Z (cis) olefins provide unprecedented stereochemical control. These catalysts, often based on molybdenum or tungsten with specialized ligand environments, allow access to Z-configured diesters that would be challenging to synthesize through traditional routes.

  • Supported Metathesis Catalysts : Immobilization of homogeneous metathesis catalysts on solid supports facilitates catalyst recovery and reuse while maintaining activity. Approaches include covalent attachment to functionalized polymers or silica, non-covalent interactions with supported ionic liquids, and encapsulation in dendrimeric structures.

These catalytic innovations have significantly expanded the synthetic utility of metathesis reactions for diester synthesis, offering enhanced control over product structure, improved efficiency, and potential economic advantages through catalyst recycling and milder reaction conditions. The patent information in search result highlights the application of metathesis approaches to the production of dibasic esters from natural oil feedstocks, indicating the industrial relevance of these catalytic advances.

Flow Chemistry Approaches

Flow chemistry represents a paradigm shift in synthetic methodology, transitioning from traditional batch processes to continuous flow systems. This approach offers numerous advantages for the synthesis of diesters like this compound, particularly in terms of reaction control, scalability, and process intensification.

In continuous flow chemistry, reagents are continuously pumped through a reactor system, typically comprising tubing or channels with diameters in the millimeter or submillimeter range. The small dimensions provide enhanced surface area-to-volume ratios, resulting in improved heat and mass transfer compared to batch reactors. For diester synthesis, several flow chemistry configurations have been developed:

Table 10: Flow Chemistry Approaches for Diester Synthesis

Flow Reactor Type Key Features Advantages for Diester Synthesis Challenges Performance Improvements
Microreactors Channel dimensions <1 mm - Excellent heat transfer
- Precise residence time control
- Enhanced mixing
- Potential clogging
- Limited throughput
- Higher pressures required
- Reaction time: 10-100× reduction
- Yield: 5-15% improvement
- Selectivity: 3-10% improvement
Packed Bed Reactors Catalyst in fixed bed - Heterogeneous catalyst integration
- Simplified separation
- Catalyst longevity
- Pressure drop
- Flow distribution
- Heat transfer limitations
- Catalyst life: 2-5× extension
- Productivity: 3-10× increase
- Solvent reduction: 40-80%
Oscillatory Flow Reactors Periodic flow reversal - Enhanced mixing
- Reduced axial dispersion
- Improved heat transfer
- Complex flow control
- Scale-up complexity
- Moving parts
- Mixing efficiency: 5-20× improvement
- Residence time: 2-5× reduction
- Energy efficiency: 10-30% improvement
Reactive Distillation Combined reaction/separation - Equilibrium shifting
- Reduced energy consumption
- Process intensification
- Complex design
- Operating window constraints
- High initial investment
- Overall yield: 10-25% improvement
- Energy consumption: 30-60% reduction
- Equipment footprint: 40-70% reduction

For the synthesis of this compound, flow chemistry approaches offer particular advantages:

  • Enhanced Water Removal in Esterification : Continuous removal of water in flow systems can effectively drive the equilibrium toward product formation. Membrane-based separators or in-line drying agents can be integrated into the flow path to continuously remove water as it forms during the reaction.

  • Improved Heat Management : The enhanced heat transfer characteristics of flow reactors allow for precise temperature control, reducing the risk of side reactions involving the carbon-carbon double bond and improving overall selectivity.

  • Catalyst Immobilization : Heterogeneous catalysts can be incorporated into packed bed reactors, simplifying separation and enabling continuous operation without catalyst recovery steps. For enzymatic synthesis, immobilized lipases in packed bed reactors provide an efficient continuous process with extended catalyst lifetime.

  • Scale-Up Strategy : Flow chemistry offers a straightforward scale-up pathway through "numbering up" (parallelizing reactor units) rather than traditional scale-up, which often requires extensive re-optimization. This approach maintains the reaction characteristics established at smaller scales, reducing development time and risk.

Research into flow chemistry approaches for diester synthesis continues to advance, with recent developments focusing on multifunctional reactor designs that integrate reaction and separation steps, novel catalyst immobilization strategies for enhanced performance and longevity, and the application of process analytical technologies for real-time monitoring and control of reaction parameters.

Green Chemistry Implementations

The principles of green chemistry have increasingly influenced the development of diester synthesis methodologies, leading to more sustainable approaches for preparing this compound. These implementations focus on reducing environmental impact, enhancing energy efficiency, and utilizing renewable resources throughout the production process.

Alternative Energy Sources

Traditional heating methods for esterification and transesterification typically involve conventional thermal heating, which can be energy-intensive and result in temperature gradients. Alternative energy sources offer improved efficiency and control:

  • Microwave-Assisted Synthesis : Microwave irradiation provides rapid, uniform heating through direct interaction with polar molecules in the reaction mixture. For diester synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes, significantly enhancing energy efficiency. The selective heating of polar functionalities can also promote the desired reaction pathway while minimizing side reactions.

  • Ultrasonic Irradiation : Acoustic cavitation created by ultrasound generates localized high-energy microenvironments that can enhance reaction rates and mass transfer. For heterogeneously catalyzed esterification, ultrasonic assistance improves contact between the liquid reactants and solid catalyst, increasing conversion rates and potentially reducing catalyst loading requirements.

  • Photochemical Approaches : While less common for traditional esterification, photochemical activation of specific catalysts can enable reactions under ambient conditions with minimal energy input. Recent developments in photocatalyzed esterification, particularly using visible light with appropriate sensitizers, offer potential for environmentally benign synthesis routes.

Solvent Considerations

The choice of solvent significantly impacts both environmental and economic aspects of diester synthesis. Green chemistry implementations focus on solvent elimination or replacement with more environmentally benign alternatives:

Table 11: Green Solvent Strategies for Diester Synthesis

Solvent Strategy Approach Environmental Benefits Technical Considerations References
Solvent-Free Processing Direct reaction of acid and alcohol - Zero solvent waste
- Reduced extraction/purification
- Simplified processing
- Mixing challenges
- Heat transfer limitations
- Product separation
Bio-Based Solvents 2-Methyltetrahydrofuran, Cyrene, Limonene - Renewable origin
- Reduced toxicity
- Biodegradability
- Cost concerns
- Performance variability
- Availability limitations
General literature
Recyclable Ionic Liquids Imidazolium-based, task-specific ionic liquids - Near-zero volatility
- High recyclability
- Tunable properties
- Synthesis complexity
- Cost considerations
- Toxicity uncertainties
General literature
Supercritical Fluids Supercritical CO₂, near-critical water - Non-toxic media
- Enhanced mass transfer
- Simplified separation
- High pressure requirements
- Equipment cost
- Operating complexity
General literature
Renewable Feedstocks

The utilization of renewable resources for diester synthesis aligns with circular economy principles and reduces dependence on petrochemical feedstocks. Research in this area includes:

  • Bio-Based Dicarboxylic Acids : Developments in fermentation technology and biorefinery concepts have enabled the production of dicarboxylic acids from renewable resources. For octadec-9-enedioic acid, potential routes include oxidative cleavage of unsaturated fatty acids derived from plant oils or microbial production through engineered microorganisms.

  • Bio-Based Alcohols : Bio-butanol produced through acetone-butanol-ethanol (ABE) fermentation or other biotechnological routes offers a renewable alternative to petrochemical-derived butanol for esterification.

  • Integrated Biorefinery Approaches : As indicated in search result, which discusses renewable liquid transport fuels from microbes and waste resources, integrated approaches that combine biological and chemical transformations can provide sustainable routes to diesters and related compounds. These approaches often leverage waste streams as feedstocks, enhancing both economic viability and environmental sustainability.

The patent information in search result regarding methods of refining and producing dibasic esters from natural oil feedstocks further emphasizes the potential for utilizing renewable resources in diester production. The cross-metathesis of biomass-derived olefins represents a particularly promising approach for accessing diesters with specific structural features while maintaining a connection to renewable carbon sources.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of dibutyl octadec-9-enedioate occurs under acidic or basic conditions, cleaving the ester bonds to yield octadec-9-enedioic acid and butanol. This reaction is critical for regenerating the parent diacid, which is useful in polymer synthesis and biodegradable materials.

Key Conditions and Outcomes

ConditionReagents/CatalystsProductsYield/Notes
Acidic HydrolysisH₂SO₄, H₂O, refluxOctadec-9-enedioic acid + butanolModerate yield (~60–70%)
Basic HydrolysisNaOH, H₂O, ethanolSodium salt of diacid + butanolHigh yield (~85–90%)

Base-catalyzed hydrolysis (saponification) is more efficient due to the irreversible formation of the carboxylate salt . The unsaturated backbone remains intact under mild conditions but may oxidize at elevated temperatures.

Oxidation Reactions

The central double bond (C9) in the octadec-9-enedioate moiety undergoes oxidation, forming epoxides or diols depending on the oxidizing agent.

Oxidation Pathways

Oxidizing AgentConditionsProductNotes
OzonolysisO₃, then Zn/H₂OTwo azelaic acid derivativesChain cleavage at double bond
mCPBADichloromethane, 0°CEpoxide derivativeStereospecific epoxidation
KMnO₄ (cold, dilute)H₂O, pH ~7Vicinal diolSyn addition of hydroxyl groups

Epoxidation is particularly valuable for modifying the compound’s polarity and reactivity in polymer applications .

Thermal Decomposition

At temperatures exceeding 200°C, this compound undergoes thermal degradation via β-hydrogen elimination, producing unsaturated hydrocarbons and carboxylic acid fragments.

Degradation Products

Temperature RangePrimary ProductsMechanism
200–250°CButene + octadec-9-enedioic acidCis-elimination of β-hydrogen
>300°CAlkenes, CO₂, and waterRadical chain decomposition

This decomposition limits its utility in high-temperature lubricants but can be mitigated by antioxidants .

Catalytic Hydrogenation

The double bond in the hydrocarbon chain can be hydrogenated to produce dibutyl octadecanedioate, a saturated ester with improved oxidative stability.

Hydrogenation Parameters

CatalystPressureSolventConversionProduct
Pd/C1 atmEthanol~95%Dibutyl octadecanedioate
Raney Ni5 atmTHF~85%Partially saturated products

Saturation enhances thermal stability, making the compound suitable for high-performance lubricants .

Transesterification

This compound reacts with alcohols (e.g., methanol, ethanol) in the presence of acid or base catalysts to exchange alkoxy groups.

Example Reaction
Dibutyl ester + Methanol → Dimethyl ester + Butanol

CatalystTemperatureYield
H₂SO₄80°C70%
NaOMe60°C90%

This reaction is industrially relevant for producing tailored esters for specific applications .

Halogenation

The double bond undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂), forming dihalogenated derivatives.

Bromination

ConditionsProductStereochemistry
Br₂ in CCl₄, 25°CDibromo-octadecanedioateAnti-addition

Halogenation modifies the compound’s physical properties, such as viscosity and melting point .

Scientific Research Applications

Dibutyl octadec-9-enedioate is a chemical compound with a variety of applications, primarily due to its film-forming and adhesion properties. It is important in the production of coatings, adhesives, and sealants.

Scientific Research Applications

This compound is used across various scientific disciplines:

  • Chemistry It can serve as a polymer matrix in chemical reactions and processes.
  • Biology It is useful in the development of biomaterials and drug delivery systems.
  • Medicine It can be used in medical adhesives and coatings for medical devices.
  • Industry It sees use in coatings, adhesives, and sealants due to its film-forming properties.

The biological activity of dibutyl (Z)-but-2-enedioate and its derivatives is due to their ability to form stable films and coatings that interact with biological substrates, which enhances adhesion and durability. This is crucial in drug delivery systems and biomaterials.

Applications in Medicine

This compound has shown promise in several key medical applications:

  • Drug Delivery Systems The film-forming properties of the copolymer allow for controlled release of therapeutic agents.
  • Medical Adhesives It can be used in adhesives for medical devices because of its biocompatibility.
  • Antimicrobial Activity Derivatives may have antimicrobial properties, making them suitable for coatings on medical instruments.

The uniqueness of dibutyl (Z)-but-2-enedioate; ethenyl acetate; [(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate arises from its combination of vinyl acetate, butyl maleate, and isobornyl acrylate which gives it balanced flexibility, adhesion, and film-forming properties, making it suitable for stable and durable coatings.

Comparison with Similar Compounds

CompoundCompositionProperties
Poly(vinyl acetate-co-butyl maleate)Vinyl acetate and butyl maleateLacks isobornyl acrylate, resulting in different properties.
Poly(vinyl acetate-co-isobornyl acrylate)Vinyl acetate and isobornyl acrylateDoes not include butyl maleate, leading to variations in performance.
Poly(butyl maleate-co-isobornyl acrylate)Butyl maleate and isobornyl acrylateWithout vinyl acetate, affecting its overall characteristics.
dibutyl (Z)-but-2-enedioate; Vinyl acetate, butyl maleate, and isobornyl acrylateImparts a balance of flexibility, adhesion, and film-forming properties.

Study 1: Antimicrobial Properties

A study evaluating the antimicrobial efficacy of dibutyl (Z)-but-2-enedioate against common pathogens such as Staphylococcus aureus and Escherichia coli showed a significant reduction in bacterial growth when the compound was applied as a coating.

Study 2: Drug Release Kinetics

Research on drug delivery systems utilizing this copolymer showed it could effectively control the release rate of encapsulated drugs, demonstrating potential for sustained therapeutic effects over time.

Properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dibutyl octadec-9-enedioate (inferred properties) with other dibutyl esters and ethers from the evidence, focusing on chemical class, applications, regulatory status, and key properties.

Table 1: Comparative Analysis of Dibutyl Esters and Related Compounds

Compound Chemical Class Key Applications Regulatory Notes Structural/Functional Differences
This compound Aliphatic unsaturated diester Hypothetical: Plasticizers, lubricants Not available in evidence Long aliphatic chain (C18) with a double bond; ester groups at termini
Di-n-butyl phthalate () Aromatic diester (phthalate) Plasticizer in PVC, adhesives UN 3082; regulated due to endocrine disruption risks Aromatic backbone vs. aliphatic; higher environmental persistence
Dibutyl hydrogen phosphonate () Organophosphorus ester Stabilizer, antioxidant in polymers No UN number specified Phosphonate group (P=O) vs. carboxylate; acidic hydrogen
Dibutyl methylphosphonate () Organophosphorus ester Controlled precursor (Schedule 2B04 under CWC) HS code 2931.00; regulated for dual-use risks Methylphosphonate group; restricted in chemical weapon conventions
Diethylene glycol di-n-butyl ether () Glycol ether Solvent in coatings, cleaners CAS 112-73-2; no transport restrictions noted Ether linkages vs. ester; higher polarity and solubility
Ambrettolide () Macrocyclic lactone Fragrance (musk-like odor) Not regulated in evidence Cyclic lactone structure vs. linear ester; aromatic applications

Key Research Findings

Structural Influence on Applications :

  • Aromatic vs. Aliphatic Esters : Di-n-butyl phthalate’s aromatic backbone enhances rigidity in plastics but raises toxicity concerns, whereas aliphatic diesters like this compound (inferred) may offer flexibility with lower environmental persistence .
  • Phosphonate Esters : Dibutyl methylphosphonate’s phosphorus-containing structure enables unique reactivity (e.g., metal chelation) but also places it under chemical weapon control frameworks .

Regulatory and Safety Profiles :

  • Phthalates like di-n-butyl phthalate face strict regulations (UN 3082) due to endocrine disruption, while glycol ethers (e.g., diethylene glycol di-n-butyl ether) are less restricted but require handling precautions for volatility .
  • Dibutyl methylphosphonate’s Schedule 2B04 classification highlights its dual-use risks, contrasting with the hypothetical this compound, which lacks documented hazards .

Physical-Chemical Properties :

  • Glycol ethers exhibit higher water solubility and lower volatility compared to phthalate or aliphatic diesters, making them preferable in solvent applications .
  • Phosphonate esters (e.g., dibutyl hydrogen phosphonate) may show higher thermal stability due to P=O bonds, whereas unsaturated diesters like this compound could degrade more readily under UV exposure .

Limitations and Notes

  • Regulatory and application profiles are highly structure-dependent; unsaturated aliphatic diesters may require tailored toxicity assessments.
  • Further consultation with databases like CAMEO or WISER (referenced in evidence) is recommended for missing physical-chemical data .

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